Methyl 2-(3-oxobutyl)benzoate

Description

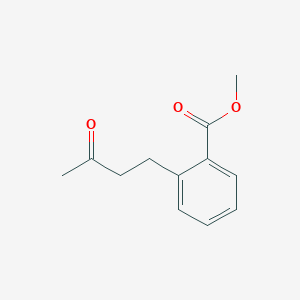

Methyl 2-(3-oxobutyl)benzoate is a methyl ester derivative of benzoic acid featuring a 3-oxobutyl substituent at the ortho position of the aromatic ring. This compound belongs to the broader class of alkyl benzoates, which are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile reactivity and structural adaptability .

Properties

CAS No. |

185738-24-3 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 2-(3-oxobutyl)benzoate |

InChI |

InChI=1S/C12H14O3/c1-9(13)7-8-10-5-3-4-6-11(10)12(14)15-2/h3-6H,7-8H2,1-2H3 |

InChI Key |

BOLLAGMWXGVAOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Methyl 2-(3-oxobutyl)benzoate can be compared to other methyl benzoate derivatives with substituents influencing electronic and steric properties:

- This contrasts with sulfonylurea derivatives (e.g., bensulfuron-methyl), where electron-withdrawing sulfonyl groups enhance herbicide activity .

- Steric Effects: The ortho-substituted 3-oxobutyl chain may impose steric hindrance, affecting reaction kinetics in nucleophilic substitutions. Similar steric challenges are noted in piperazine-linked quinoline derivatives (C1–C7), where bulky substituents influence binding to biological targets .

Toxicity and Environmental Impact

While toxicological data for this compound are unavailable, comparisons can be drawn from alkyl benzoates:

- Methyl Benzoate : Low acute toxicity (LD₅₀ > 2000 mg/kg in rats) but moderate environmental persistence due to ester hydrolysis .

- Sulfonylurea Herbicides (e.g., bensulfuron-methyl): Exhibit higher toxicity to non-target plants due to acetolactate synthase inhibition, a mechanism unlikely in this compound given its distinct structure .

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-oxobutyl)benzoate, and what analytical techniques are critical for confirming its structure?

Methodological Answer: Synthesis typically involves esterification of 2-(3-oxobutyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or coupling reactions using activating agents like DCC/DMAP. Alternatively, Friedel-Crafts acylation may be employed to introduce the 3-oxobutyl group. Structural confirmation requires a combination of NMR (¹H, ¹³C, and DEPT for substituent assignment), IR (to confirm ester carbonyl and ketone groups), and X-ray crystallography for unambiguous stereochemical determination. For crystallographic analysis, software such as SHELXL is essential for refining disordered structures or resolving twinning issues . Mass spectrometry (HRMS) further validates molecular weight and purity.

Q. How should researchers handle this compound safely in laboratory settings?

Methodological Answer: Safety protocols include:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of vapors, as prolonged exposure may cause respiratory irritation.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize degradation.

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Refer to Safety Data Sheets (SDS) for specific first-aid measures, such as flushing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can software tools like SHELXL address these?

Methodological Answer: Common challenges include crystallographic disorder (e.g., flexible 3-oxobutyl chain) and twinning due to non-merohedral symmetry. SHELXL allows for:

- Twin refinement: Using TWIN/BASF commands to model twinned domains.

- Disorder modeling: Partial occupancy refinement for overlapping atoms.

- Hydrogen placement: Riding models or HFIX constraints for accurate H-atom positioning.

Validation tools in Mercury CSD (e.g., packing similarity analysis) can further identify pseudosymmetry or intermolecular interactions that complicate refinement .

Q. How can computational tools like Mercury CSD assist in analyzing the crystal packing and intermolecular interactions of this compound?

Methodological Answer: Mercury CSD enables:

- Void visualization: Identifying solvent-accessible regions to assess crystal stability.

- Intermolecular interaction analysis: Hydrogen bonds, π-π stacking, and van der Waals contacts via distance/angle measurements.

- Packing similarity: Comparing crystal structures with analogs to identify conserved motifs.

For example, the ketone group in this compound may form C=O···H-C interactions, which can be quantified using Mercury’s "Contacts" module .

Q. In medicinal chemistry research, how can structural modifications of this compound influence its bioactivity, and what methodological approaches are used to assess this?

Methodological Answer: Modifications such as:

- Ketone reduction: Converting the 3-oxobutyl group to a hydroxyl or alkyl chain to alter polarity.

- Ester hydrolysis: Generating the free acid for enhanced solubility.

Bioactivity assessment involves: - In vitro assays: Testing against target enzymes (e.g., proteases, kinases) using fluorescence-based or calorimetric methods.

- Structure-Activity Relationship (SAR): Correlating substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with inhibitory potency.

For instance, analogs with halogen substitutions on the benzene ring (e.g., Methyl 2-(4-fluorophenyl)benzoate ) showed enhanced binding affinity in kinase inhibition studies, as validated by docking simulations (AutoDock Vina) and IC₅₀ measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.